4-fluoro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
“4-fluoro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and the desired end product . For instance, the synthesis of certain TFMP derivatives involves an exchange between chlorine and fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties include a high demand for TFMP derivatives in the production of several crop-protection products .Scientific Research Applications
1. HIV-1 Infection Prevention
4-fluoro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is related to methylbenzenesulfonamide CCR5 antagonists, which have shown promise as targeting preparations in preventing human HIV-1 infection. These antagonists, due to their active groups such as pyridine and benzenesulfonyl, could be potential candidates for drug development against HIV-1 (Cheng De-ju, 2015).
2. Photodynamic Therapy for Cancer Treatment
Compounds with benzenesulfonamide structures, including variants of this compound, have been investigated for their potential in photodynamic therapy, an alternative therapy for cancer treatment. The presence of benzenesulfonamide derivatives with different bioactive groups significantly influences the photophysical and photochemical properties, making them potential candidates as photosensitizers in cancer therapy (Gülen Atiye Öncül et al., 2022).
3. Molecular Structure Analysis
The molecular structures of compounds related to this compound have been studied using density functional theory (DFT). These analyses help understand the physicochemical properties of such compounds, which is essential for their application in various scientific fields (P.-Y. Huang et al., 2021).
4. Corrosion Inhibition of Iron
Piperidine derivatives, which are structurally similar to this compound, have been studied for their corrosion inhibition properties on iron. These compounds could be potentially used for protecting metal surfaces, contributing to industrial applications (S. Kaya et al., 2016).
5. Herbicidal Applications
Research has also been conducted on the use of fluoromethyl-triazines and benzenesulfonamide precursors, closely related to this compound, for herbicidal purposes. These compounds have shown selective post-emergence herbicidal properties in crops like cotton and wheat (G. Hamprecht et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2S/c1-11-8-13(18)3-4-15(11)27(25,26)23-14-6-7-24(10-14)16-5-2-12(9-22-16)17(19,20)21/h2-5,8-9,14,23H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMBAGLOBFJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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